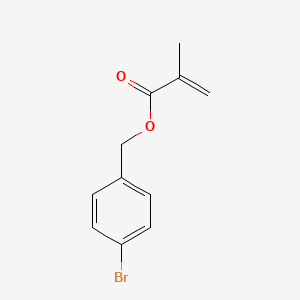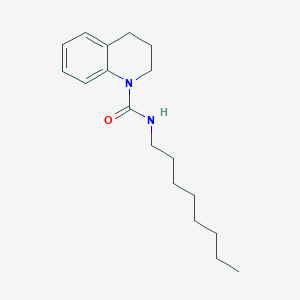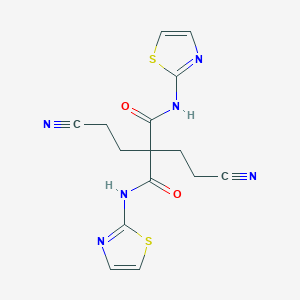
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of cyanoethyl and thiazolyl groups, which contribute to its unique chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide typically involves the reaction of appropriate thiazole derivatives with cyanoethyl groups under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol . The process requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .
化学反応の分析
Types of Reactions
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The cyanoethyl and thiazolyl groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole compounds .
科学的研究の応用
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide involves its interaction with specific molecular targets and pathways. The thiazole groups are known to interact with biological macromolecules, potentially inhibiting key enzymes or disrupting cellular processes. The cyanoethyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
類似化合物との比較
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazole derivatives: Exhibits potent antimicrobial activity and is used in medicinal chemistry.
Uniqueness
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide is unique due to the combination of cyanoethyl and thiazolyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
88321-28-2 |
|---|---|
分子式 |
C15H14N6O2S2 |
分子量 |
374.4 g/mol |
IUPAC名 |
2,2-bis(2-cyanoethyl)-N,N'-bis(1,3-thiazol-2-yl)propanediamide |
InChI |
InChI=1S/C15H14N6O2S2/c16-5-1-3-15(4-2-6-17,11(22)20-13-18-7-9-24-13)12(23)21-14-19-8-10-25-14/h7-10H,1-4H2,(H,18,20,22)(H,19,21,23) |
InChIキー |
IZBOXCVOUPUSMX-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)NC(=O)C(CCC#N)(CCC#N)C(=O)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


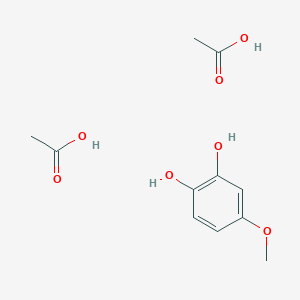
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)

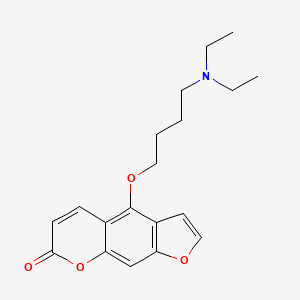
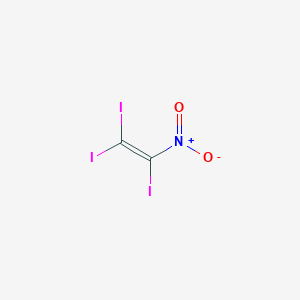
![5-(2-Ethoxy-2-oxoethyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14406571.png)
![2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine](/img/structure/B14406576.png)
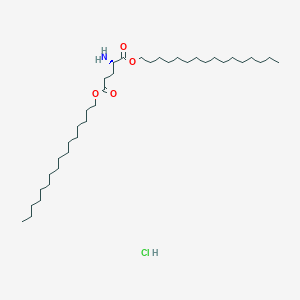
![1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14406589.png)
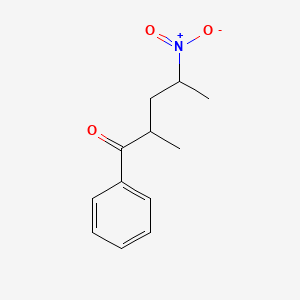
![Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14406603.png)

